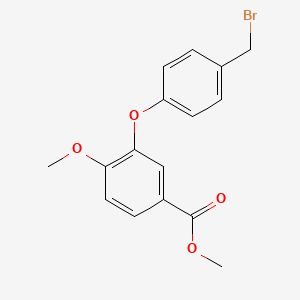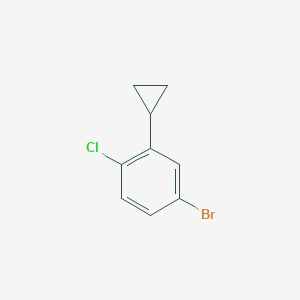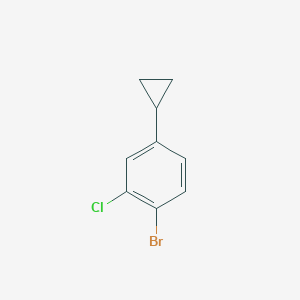
4-(tert-Butoxycarbonyl)-1-(2,4-dichlorobenzyl)piperazine-2-carboxylic acid
Übersicht
Beschreibung
4-(tert-Butoxycarbonyl)-1-(2,4-dichlorobenzyl)piperazine-2-carboxylic acid, also known as Boc-DPZ, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Wirkmechanismus
The mechanism of action of 4-(tert-Butoxycarbonyl)-1-(2,4-dichlorobenzyl)piperazine-2-carboxylic acid is not fully understood, but it is believed to act as an antagonist at the 5-HT1A receptor. This receptor is involved in a variety of physiological processes, including mood regulation and cardiovascular function. By blocking this receptor, this compound may have a range of effects on these processes.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. For example, it has been found to decrease blood pressure in animal models, suggesting that it may have potential as a cardiovascular drug. It has also been found to have anxiolytic effects, suggesting that it may have potential as a treatment for anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(tert-Butoxycarbonyl)-1-(2,4-dichlorobenzyl)piperazine-2-carboxylic acid in lab experiments is its specificity for the 5-HT1A receptor. This allows researchers to study the effects of blocking this receptor in a controlled manner. However, one limitation of using this compound is that it may have off-target effects on other receptors or enzymes, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for research on 4-(tert-Butoxycarbonyl)-1-(2,4-dichlorobenzyl)piperazine-2-carboxylic acid. One area of interest is the development of new drugs based on the structure of this compound that may have improved pharmacological properties. Another area of interest is the use of this compound in studies of the gut-brain axis, which is an emerging area of research in neuroscience. Finally, this compound may have potential as a tool for studying the role of the 5-HT1A receptor in a range of physiological processes, which could lead to new insights into the functions of this receptor.
Wissenschaftliche Forschungsanwendungen
4-(tert-Butoxycarbonyl)-1-(2,4-dichlorobenzyl)piperazine-2-carboxylic acid has been used in a variety of scientific research applications, including studies of the central nervous system, cardiovascular system, and immune system. This compound has been found to have a range of effects on these systems, making it a valuable tool for researchers in these fields.
Eigenschaften
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N2O4/c1-17(2,3)25-16(24)21-7-6-20(14(10-21)15(22)23)9-11-4-5-12(18)8-13(11)19/h4-5,8,14H,6-7,9-10H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQQZSGBRBEJIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)CC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid tert-butyl ester](/img/structure/B3233402.png)
